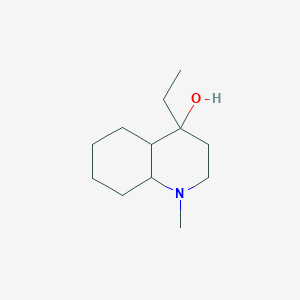
4-Ethyl-1-methyldecahydro-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-methyldecahydroquinolin-4-ol is a chemical compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The unique structure of 4-Ethyl-1-methyldecahydroquinolin-4-ol makes it an interesting subject for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyldecahydroquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-hydroxy-2-quinolones with ethene-1,2,3,4-tetracarbonitrile can yield quinoline derivatives . Additionally, microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are some of the green and sustainable methods employed in the synthesis of quinoline derivatives .
Industrial Production Methods
Industrial production of 4-Ethyl-1-methyldecahydroquinolin-4-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as one-pot reactions, the use of ionic liquids, and photocatalytic synthesis are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-methyldecahydroquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group allows it to participate in reactions typical of alcohols and phenols .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, with reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinoline ketones, while reduction can produce quinoline alcohols .
Scientific Research Applications
4-Ethyl-1-methyldecahydroquinolin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities that make it valuable in drug discovery and development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-methyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as alcohol dehydrogenase, which plays a role in the metabolism of various substrates . The compound’s biological activity is attributed to its ability to bind to and modulate the activity of these enzymes and other molecular targets.
Comparison with Similar Compounds
4-Ethyl-1-methyldecahydroquinolin-4-ol can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
1,2,3,4-Tetrahydroisoquinolines: These analogs also possess a heterocyclic structure and are known for their diverse biological activities.
The uniqueness of 4-Ethyl-1-methyldecahydroquinolin-4-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
54924-05-9 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
4-ethyl-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C12H23NO/c1-3-12(14)8-9-13(2)11-7-5-4-6-10(11)12/h10-11,14H,3-9H2,1-2H3 |
InChI Key |
IRKJQSTYOJWFMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(C2C1CCCC2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




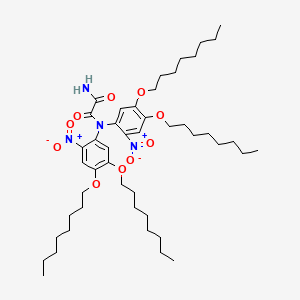
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)](/img/structure/B12895150.png)
![2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12895153.png)
![6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid](/img/structure/B12895159.png)
![2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12895168.png)
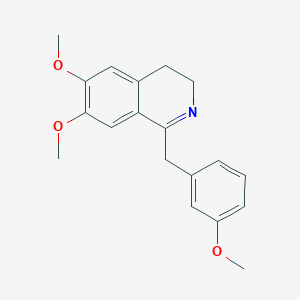
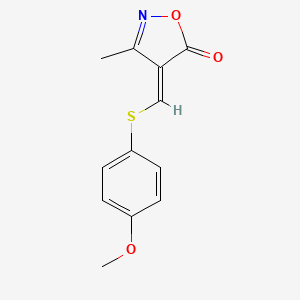
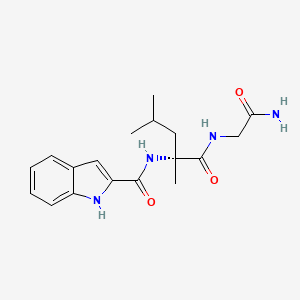
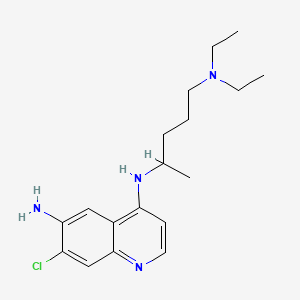
![3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12895182.png)


